Hydroxyisoleucine

Insulin Secretion Stereochemistry Pancreatic Islets

Non-stereochemically defined 4-hydroxyisoleucine preparations often contain inactive diastereoisomers or lactone degradation products that elevate activity thresholds ≥2.5-fold, compromising experimental reproducibility in metabolic research. ■ (2S,3R,4S)-4-Hydroxyisoleucine (CAS 55399-93-4) is the validated major isomer from fenugreek seeds-the sole form with confirmed glucose-dependent insulinotropic activity at the 200 μM threshold. ■ Dual mechanism: direct β-cell insulin secretion potentiation plus peripheral insulin sensitization via IRS/PI3K activation-not mimicked by leucine, arginine, or sulfonylureas. ■ Supplied at ≥98% purity with defined stereochemistry ([α]/D +32.5±2.0°); shipped under cold-chain to preserve linear, bioactive conformation.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 55399-93-4
Cat. No. B1674367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyisoleucine
CAS55399-93-4
Synonyms(2S,3S,4R)-gamma-hydroxyisoleucine
hydroxyisoleucine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C(C)O)C(C(=O)O)N
InChIInChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1
InChIKeyOSCCDBFHNMXNME-YUPRTTJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyisoleucine Overview & Sourcing Guide


Hydroxyisoleucine, specifically the (2S,3R,4S)-4-hydroxyisoleucine isomer (CAS 55399-93-4), is a non-proteinogenic amino acid predominantly isolated from fenugreek (Trigonella foenum-graecum) seeds, where it constitutes up to 80% of the total free amino acid pool [1]. Unlike its parent compound L-isoleucine, this hydroxylated derivative exhibits glucose-dependent insulinotropic activity at micromolar concentrations and has been demonstrated to act as a direct insulin sensitizer in peripheral tissues in vivo [2]. It is widely utilized in preclinical diabetes and metabolic disorder research.

Stereochemical-control study fit: (2S,3R,4S) isomer essential for insulinotropic activity
Insulin secretion pathway investigation: glucose-dependent insulinotropic activity in islet models
Dual-mechanism research tool: reported direct β-cell stimulation and peripheral insulin sensitization

Hydroxyisoleucine Differentiation from Generic Analogs


Generic substitution of 4-hydroxyisoleucine with structurally related amino acids or alternative isomers is not scientifically valid. The insulinotropic activity is exquisitely dependent on a specific stereochemical configuration (2S,3R,4S) and the presence of a linear, non-lactonized structure [1]. Minor diastereoisomers, lactone degradation products, or analogs like γ-hydroxynorvalines exhibit substantially higher threshold concentrations for activity (≥2.5-fold difference) or are completely inactive, making precise chemical identity and purity critical for reproducible experimental outcomes [2]. Furthermore, 4-hydroxyisoleucine possesses a dual mechanism of action—direct β-cell stimulation and peripheral insulin sensitization—which is not replicated by other insulin secretagogues such as leucine or tolbutamide [3].

Diastereoisomers or lactone forms
May not reproduce stereospecific insulinotropic activity; minor isomer and lactone reported inactive
Generic amino acid secretagogues
Leucine, arginine, and tolbutamide may not match dual mechanism or glucose-dependence profile
Crude fenugreek extracts
Variable 4-hydroxyisoleucine content and co-eluting compounds may confound assay interpretation

Hydroxyisoleucine Quantitative Differentiation Evidence


Stereochemical Specificity Advantage

The insulinotropic activity of 4-hydroxyisoleucine is highly stereospecific. In isolated rat islets incubated with 8.3 mM glucose, the threshold concentration required for a statistically significant increase (P<0.05) in insulin release was 200 μM for the major (2S,3R,4S) isomer, whereas the minor (2R,3R,4S) isomer was inactive, and the lactone form was also ineffective [1]. In the same assay system, structurally related γ-hydroxynorvalines (both (2S,4R) and (2S,4S) configurations) and γ-hydroxyvalines ((2S,3S) and (2S,3R)) required a threshold concentration of 500 μM, representing a 2.5-fold lower potency [2]. Other structural congeners required 1 mM or higher [3].

Stereochemical threshold
Head-to-head
200 µM (2S,3R,4S) vs. inactive minor isomer/lactone; ≥500 µM for other analogs
Reported stereochemical threshold context
Lactone form and minor isomer require verification as negative controls
Insulin Secretion Stereochemistry Pancreatic Islets

Glucose-Dependent Insulinotropic Activity

In isolated perfused rat pancreas and isolated islets from both rats and humans, 4-hydroxyisoleucine stimulates insulin secretion only in the presence of elevated (supranormal) glucose concentrations (6.6–16.7 mM) and is ineffective at low (3 mM) or basal (5 mM) glucose levels [1]. This contrasts with other insulin secretagogues like leucine and arginine, with which 4-hydroxyisoleucine does not interact, indicating a distinct and safer mechanism that minimizes the risk of hypoglycemia [2]. The effective concentration range for insulin release in isolated islets is 100 μM to 1 mM [3].

Glucose dependence
Assay context
Active only at glucose ≥6.6 mM; inactive at ≤5 mM
Supports glucose-dependent secretion model
Glucose-dependence profile may limit off-target secretion in assays
Insulin Secretion Glucose Dependence Safety Pharmacology

Insulin Sensitization vs. Metformin

In euglycemic hyperinsulinemic clamp studies in insulin-resistant rat models (sucrose-lipid-fed rats and Zucker fa/fa rats), 4-hydroxyisoleucine (ID-1101) directly improved insulin resistance by increasing peripheral glucose utilization and decreasing hepatic glucose production [1]. In a comparative study with metformin in human HepG2 liver cells under hyperglycemic conditions (30 mM glucose), treatment with 4-hydroxyisoleucine at 100 ng/mL significantly increased phosphorylation of key insulin signaling proteins (IR-β, Akt, GSK-3α/β, GLUT2) to a level comparable to metformin (2 mM) [2]. In vivo, 4-hydroxyisoleucine (100 mg/kg) was found to be just as potent as metformin (20 mg/kg) in stimulating the insulin signaling cascade in hyperglycemic mice [3].

Insulin signaling activation
Head-to-head
Comparable phosphorylation of IR-β, Akt, GSK-3α/β vs. metformin in HepG2 cells
Supports insulin sensitization pathway comparison
In vitro hyperglycemic model context; pathway-specific review advised
Insulin Resistance Insulin Signaling Metformin Comparison

Human Pharmacokinetics and Dose Standardization

A 2025 human pharmacokinetic study in 12 healthy volunteers administered a single oral dose of 150 mg 4-hydroxyisoleucine (as fenugreek seed extract tablets) revealed a maximum plasma concentration (Cmax) of 2.42 ± 0.61 µg/mL at 0.5 h post-dose [1]. The derived mean EC50 of 4-hydroxyisoleucine for reducing blood glucose was determined to be 1.50 ± 0.31 µg/mL [2]. Pharmacokinetic simulations indicated that a daily intake of 450 mg, administered in three divided dosing regimens (150 mg TID, 225 mg BID, or 450 mg QD), maintained plasma concentrations above the EC50 for more than 18 hours, providing a basis for standardized dosing in research [3].

Human plasma PK
Human PK context
Cmax 2.42 ± 0.61 µg/mL; EC50 1.50 ± 0.31 µg/mL (150 mg oral)
Reported exposure-model interpretation
Simulation-based dosing context, not clinical guidance
Pharmacokinetics Human Study EC50 Dose Standardization

Stability: Lactonization vs. Hydantoin Analog

A significant physicochemical limitation of 4-hydroxyisoleucine is its propensity to cyclize into an inactive lactone form, particularly in acidic conditions [1]. This lactone form was demonstrated to be completely ineffective in improving glucose tolerance in normal rats in vivo [2]. To overcome this drawback, a hydantoin analogue ((2R,3R,4S)-hydantoin) was synthesized, which remains stable at acidic pH and stimulated insulin secretion by 150% at 25 μM compared to 4-hydroxyisoleucine and the drug repaglinide [3].

Chemical stability
Head-to-head
Lactone inactive; hydantoin analogue 150% insulin secretion at 25 µM
Formulation stability context
Acidic pH promotes lactonization; hydantoin stable for analog development
Chemical Stability Lactonization Hydantoin Analogue Formulation

In Vivo Antidiabetic Efficacy

In normal rats undergoing an intravenous glucose tolerance test (IVGTT), a single dose of 4-hydroxyisoleucine at 18 mg/kg improved glucose tolerance, whereas the lactonic form of 4-hydroxyisoleucine at the same dose was completely ineffective [1]. In a type 2 diabetic rat model (NIDD rats), a 6-day subchronic administration of 4-hydroxyisoleucine at 50 mg/kg daily resulted in a significant reduction of basal hyperglycemia and basal insulinemia, and slightly improved glucose tolerance [2]. In a streptozotocin-induced type 1 diabetic rat model, 4-hydroxyisoleucine at 50 mg/kg per day for four weeks decreased plasma glucose, triglyceride, LDL, and total cholesterol levels [3].

In vivo model response
Head-to-head
18 mg/kg improved glucose tolerance; 50 mg/kg reduced hyperglycemia in NIDD/STZ rats
Model-response endpoint context
Lactone form 18 mg/kg inactive; stereochemical integrity required
In Vivo Efficacy Diabetes Model Glucose Tolerance

Hydroxyisoleucine Research Applications


Pancreatic β-Cell Insulinotropic Studies

Utilize 4-hydroxyisoleucine as a reference standard to study the structural requirements for glucose-dependent insulin secretion. Its defined threshold concentration of 200 μM for activity and strict stereochemical specificity make it an ideal tool for probing β-cell signaling pathways. The inactive lactone form serves as a negative control, while its lack of interaction with other secretagogues (leucine, arginine) allows for isolation of its distinct mechanism [1][2].

Insulin Sensitizer Comparison in Liver and Muscle

Employ 4-hydroxyisoleucine in in vitro (HepG2 cells, L6 myotubes) and in vivo (Zucker fa/fa rat, sucrose-lipid-fed rat) models of insulin resistance to compare its dual insulinotropic and insulin-sensitizing effects against established agents like metformin. Use concentrations of 100 ng/mL in vitro and doses of 50-100 mg/kg in vivo as benchmarks for experimental design [3][4].

PK and Dose-Response in Diabetes Models

Design oral dosing studies in rodent models of type 1 (STZ-induced) and type 2 (NIDD) diabetes using the established effective dose range of 18-50 mg/kg. Monitor glucose tolerance, insulin levels, and lipid profiles, and correlate with plasma concentrations using LC-MS/MS. This data can be used to inform human dose selection, leveraging the defined human EC50 of 1.50 µg/mL [5][6].

Formulation and Stability for Oral Delivery

Use 4-hydroxyisoleucine as a model compound to study lactonization kinetics and develop stabilization strategies (e.g., pH control, lyophilization, niosomal encapsulation) for amino acid-based therapeutics. Its well-characterized degradation pathway and the availability of stable hydantoin analogues provide a robust platform for formulation research [7][8].

Application
Selection Property
Validation Focus
Pancreatic β-cell insulinotropic pathway studies
Stereochemical-specific insulin secretion context
Glucose-dependent insulin release threshold
Insulin sensitization model comparison
Insulin signaling phosphorylation response
Pathway-response profiling with metformin comparator
Diabetes model dose-response studies
In vivo model-response endpoints
Glycemic and lipid parameter review
Formulation stability research
Lactonization degradation kinetics
pH-controlled formulation stability

Technical Documentation Hub

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